



# Application Notes and Protocols: Srpin340 Administration in Mouse Models of Macular Degeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Srpin340 |           |
| Cat. No.:            | B1681104 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular ("wet") form of AMD is characterized by choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space. Vascular endothelial growth factor (VEGF) is a key driver of this pathological angiogenesis. Srpin340, a small molecule inhibitor of Serine/Arginine-rich Protein Kinase 1 and 2 (SRPK1/2), has emerged as a promising therapeutic candidate.[1][2] SRPK1/2 regulates the alternative splicing of VEGF pre-mRNA.[1][3] By inhibiting these kinases, Srpin340 shifts the splicing balance from pro-angiogenic VEGF isoforms (e.g., VEGF165) to anti-angiogenic isoforms (e.g., VEGF165b), thereby suppressing CNV.[1][3][4]

These application notes provide a comprehensive overview of the administration of **Srpin340** in preclinical mouse models of macular degeneration, including detailed experimental protocols and quantitative data summaries to guide researchers in this field.

## **Data Presentation**

Table 1: In Vivo Efficacy of Srpin340 in Laser-Induced CNV Mouse Model (Intravitreal Administration)



| Dosage<br>(per eye) | Vehicle/C<br>ontrol | Change<br>in CNV<br>Size                                   | Change<br>in VEGF<br>Protein<br>Levels                                          | Change<br>in Total<br>Vegf<br>mRNA | Change<br>in Exon<br>8a-<br>containin<br>g Vegf<br>mRNA | Referenc<br>e |
|---------------------|---------------------|------------------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------|---------------------------------------------------------|---------------|
| 0.2 ng              | Saline              | Dose-<br>dependent<br>inhibition                           | -                                                                               | -                                  | -                                                       | [1]           |
| 1 ng                | Saline              | Dose-<br>dependent<br>inhibition                           | -                                                                               | -                                  | -                                                       | [1]           |
| 2 ng                | Saline              | Dose-<br>dependent<br>inhibition                           | -                                                                               | -                                  | -                                                       | [1]           |
| 6 ng                | Saline              | Dose-<br>dependent<br>inhibition                           | -                                                                               | -                                  | -                                                       | [1]           |
| 10 ng               | Saline              | Dose-<br>dependent<br>inhibition<br>(EC50 =<br>0.32 ng/µl) | -                                                                               | -                                  | -                                                       | [1]           |
| 20 pmol             | 0.1%<br>DMSO        | Significant<br>decrease                                    | Significantl<br>y lower<br>(209.2±10.<br>9 pg/mg<br>vs.<br>274.2±17.9<br>pg/mg) | 56%<br>decrease<br>(p<0.05)        | 57%<br>decrease<br>(p<0.05)                             | [4]           |



Table 2: In Vivo Efficacy of Srpin340 in Laser-Induced CNV Mouse Model (Topical Eye Drop Administration)

| Concentration | Vehicle/Control | Change in CNV<br>Size                        | Reference |
|---------------|-----------------|----------------------------------------------|-----------|
| 0.1 μg/ml     | Vehicle         | Dose-dependent inhibition                    | [3]       |
| 1 μg/ml       | Vehicle         | Dose-dependent inhibition                    | [3]       |
| 10 μg/ml      | Vehicle         | Dose-dependent inhibition                    | [3]       |
| 100 μg/ml     | Vehicle         | Dose-dependent inhibition (EC50 = 3.2 μg/ml) | [3]       |

## Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model is the standard for studying the efficacy of anti-angiogenic therapies for wet AMD.

#### Materials:

- C57BL/6J mice (6-8 weeks old)
- Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation
- Proparacaine hydrochloride (0.5%) as a topical anesthetic
- Slit lamp with a 532 nm diode laser
- Glass coverslip

#### Procedure:



- Anesthetize the mice and dilate their pupils with a drop of tropicamide and phenylephrine.
- Apply a drop of proparacaine hydrochloride for topical anesthesia.
- Place a glass coverslip on the cornea to flatten it for better visualization of the fundus.
- Using the slit lamp and laser, create four laser photocoagulation spots around the optic nerve
  in each eye. The laser settings should be sufficient to induce a bubble, indicating the rupture
  of Bruch's membrane.

## **Srpin340 Administration**

a) Intravitreal Injection:

#### Materials:

- Srpin340 solution (e.g., dissolved in 0.1% DMSO in saline)
- 33-gauge Hamilton syringe
- Microscope for visualization

#### Procedure:

- Immediately after laser photocoagulation, perform the intravitreal injection.
- Under a microscope, carefully insert the 33-gauge needle into the vitreous cavity, avoiding the lens.
- Inject a small volume (typically 1 μl) of the Srpin340 solution.
- A second injection can be administered at a later time point (e.g., day 7) depending on the study design.[1]
- b) Topical Eye Drop Administration:

#### Materials:

Srpin340 eye drop solution (concentrations ranging from 0.1 μg/ml to 100 μg/ml)



#### Procedure:

- Following laser photocoagulation, begin the topical administration regimen.
- Administer one drop of the Srpin340 solution to the treated eye. A typical regimen involves
  multiple drops over a 14-day period (e.g., 20 drops in total).[3]
- The contralateral eye can be treated with a vehicle control.

### **Evaluation of Choroidal Neovascularization**

#### Materials:

- Phosphate-buffered saline (PBS)
- Paraformaldehyde (4%)
- · FITC-labeled isolectin B4
- · Mounting medium
- Fluorescence microscope

#### Procedure:

- At the end of the study period (e.g., day 14), euthanize the mice.
- Enucleate the eyes and fix them in 4% paraformaldehyde.
- Dissect the cornea, lens, and retina to isolate the RPE-choroid-sclera complex.
- Make radial incisions to flat-mount the tissue.
- Stain the flat mounts with FITC-labeled isolectin B4 to visualize the neovascularization.
- Capture images using a fluorescence microscope and quantify the area of the CNV lesions.

## **Quantification of VEGF and Inflammatory Markers**



## a) Enzyme-Linked Immunosorbent Assay (ELISA):

#### Materials:

- RPE-choroid tissue homogenates
- ELISA kits for VEGF, MCP-1, and ICAM-1

#### Procedure:

- Collect the RPE-choroid complex from treated and control mice.
- Homogenize the tissue and measure the total protein concentration.
- Use commercially available ELISA kits to quantify the protein levels of VEGF, MCP-1, and ICAM-1 according to the manufacturer's instructions.[4]
- b) Real-Time PCR (qPCR):

#### Materials:

- · RPE-choroid tissue
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for total Vegf and exon 8a-containing Vegf isoforms
- qPCR master mix and instrument

#### Procedure:

- Isolate total RNA from the RPE-choroid complex.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using specific primers for total Vegf and the pro-angiogenic Vegf isoforms containing exon 8a.[4]



Normalize the expression levels to a housekeeping gene.

## **Visualizations**



Click to download full resolution via product page

Caption: **Srpin340** Signaling Pathway in Macular Degeneration.





Click to download full resolution via product page

Caption: Experimental Workflow for **Srpin340** in CNV Mouse Models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Specific inhibition of serine/arginine-rich protein kinase attenuates choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Srpin340
   Administration in Mouse Models of Macular Degeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681104#srpin340-administration-in-mouse-models-of-macular-degeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com